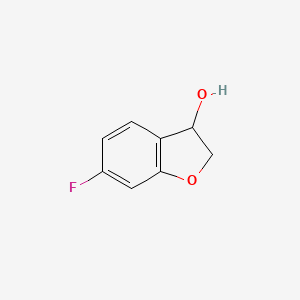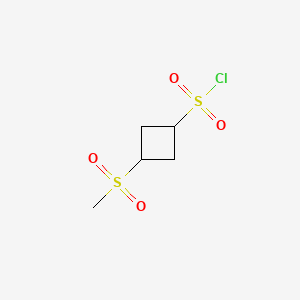
3-Methanesulfonylcyclobutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methanesulfonylcyclobutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C5H9ClO4S2. This compound is characterized by the presence of two sulfonyl chloride groups attached to a cyclobutane ring. It is a colorless liquid that is soluble in polar organic solvents and is known for its reactivity towards various nucleophiles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methanesulfonylcyclobutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclobutane-1,3-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the chlorination of methanesulfonyl cyclobutane using thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methanesulfonylcyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate in an acidic medium is often employed for oxidation reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
3-Methanesulfonylcyclobutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3-methanesulfonylcyclobutane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: A simpler analog with a single sulfonyl chloride group.
Cyclobutane-1,3-disulfonyl chloride: A related compound with two sulfonyl chloride groups attached to a cyclobutane ring.
Tosyl chloride: Another sulfonyl chloride compound commonly used in organic synthesis.
Uniqueness
3-Methanesulfonylcyclobutane-1-sulfonyl chloride is unique due to the presence of both methanesulfonyl and cyclobutane moieties, which confer distinct reactivity and steric properties. This makes it a valuable reagent in the synthesis of complex molecules and the modification of biomolecules.
Eigenschaften
Molekularformel |
C5H9ClO4S2 |
|---|---|
Molekulargewicht |
232.7 g/mol |
IUPAC-Name |
3-methylsulfonylcyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO4S2/c1-11(7,8)4-2-5(3-4)12(6,9)10/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
NTXNLTFFNNOQPP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1CC(C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


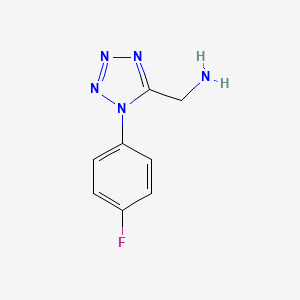
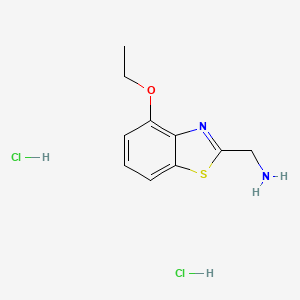
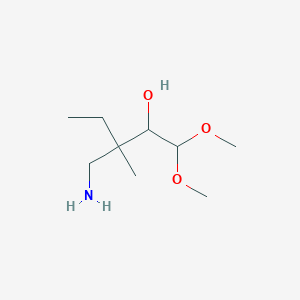
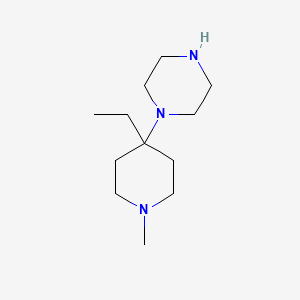
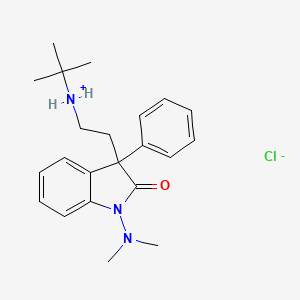
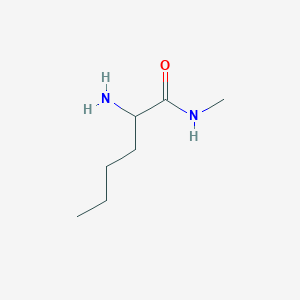
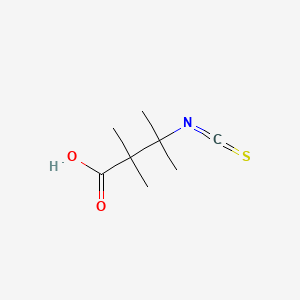
![2-Azabicyclo[2.2.1]heptane-5,6-diol](/img/structure/B15327594.png)
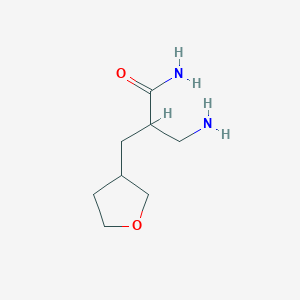

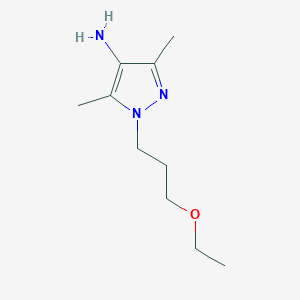
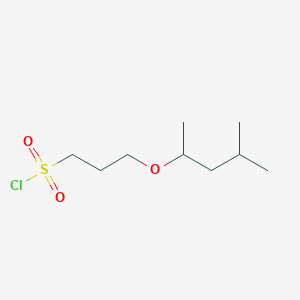
![Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B15327646.png)
